molecular formula C20H21ClN2O2S B11483390 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine

Cat. No.: B11483390
M. Wt: 388.9 g/mol
InChI Key: RZHZFJGDPUOIGA-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-(2-PHENYLETHYL)-1H-PYRROL-2-AMINE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrrole ring substituted with a chlorobenzenesulfonyl group, two methyl groups, and a phenylethyl group, making it a unique structure with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-(2-PHENYLETHYL)-1H-PYRROL-2-AMINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-(2-PHENYLETHYL)-1H-PYRROL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzene moiety with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-(2-PHENYLETHYL)-1H-PYRROL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-(2-PHENYLETHYL)-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROBENZENESULFONYL)-2-OXO-N-(2-PHENYLETHYL)-2H-CHROMENE-6-CARBOXAMIDE
  • 3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Uniqueness

Compared to similar compounds, 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-(2-PHENYLETHYL)-1H-PYRROL-2-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(2-phenylethyl)pyrrol-2-amine

InChI

InChI=1S/C20H21ClN2O2S/c1-14-15(2)23(13-12-16-6-4-3-5-7-16)20(22)19(14)26(24,25)18-10-8-17(21)9-11-18/h3-11H,12-13,22H2,1-2H3

InChI Key

RZHZFJGDPUOIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCC3=CC=CC=C3)C

Origin of Product

United States

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